![molecular formula C18H22N2O2 B2954427 2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine CAS No. 2418668-66-1](/img/structure/B2954427.png)
2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine, also known as AZD8931, is a small molecule inhibitor that has gained a lot of attention due to its potential as a cancer treatment. This compound has been shown to inhibit the activity of certain proteins that promote cancer cell growth, making it a promising candidate for cancer therapy.
Mécanisme D'action
2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine works by binding to the ATP-binding site of the EGFR kinase domain, which prevents the receptor from phosphorylating downstream signaling molecules. This ultimately leads to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine has also been shown to have an impact on normal physiological processes. It has been reported to cause reversible elevations in liver enzymes and creatinine levels, as well as changes in electrolyte levels. These effects are generally mild and transient, and do not appear to have a significant impact on overall health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine as a research tool is its specificity for EGFR inhibition. This allows researchers to study the effects of EGFR signaling in various cellular processes, without the confounding effects of other signaling pathways. However, one limitation of 2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine is its relatively low potency compared to other EGFR inhibitors, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another potential direction is the investigation of 2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine as a treatment for other diseases that involve dysregulated EGFR signaling, such as psoriasis or inflammatory bowel disease. Finally, there is a need for further studies to elucidate the full range of physiological effects of 2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine, in order to better understand its potential as a therapeutic agent.
Méthodes De Synthèse
2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine is synthesized through a multi-step process that involves the use of various reagents and reaction conditions. The initial step involves the reaction of 2-chloro-4-nitropyridine with 4-hydroxyphenylaziridine in the presence of a base, which results in the formation of an intermediate compound. This intermediate is then treated with 2-methylpropylamine and a reducing agent to yield the final product, 2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine.
Applications De Recherche Scientifique
2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells and contributes to their growth and survival. Inhibition of EGFR activity by 2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine has been demonstrated in various cancer cell lines, including breast, lung, and head and neck cancer.
Propriétés
IUPAC Name |
2-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14(2)11-20-12-15(20)13-21-16-6-8-17(9-7-16)22-18-5-3-4-10-19-18/h3-10,14-15H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXXVKGDBBESDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=C(C=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-fluorophenyl)oxalamide](/img/structure/B2954345.png)
![N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2954346.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2954347.png)
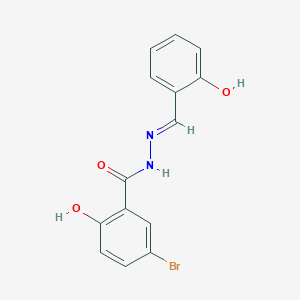
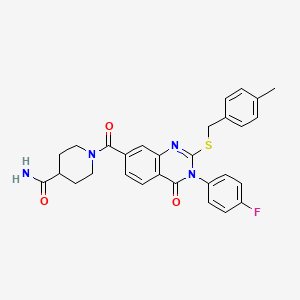
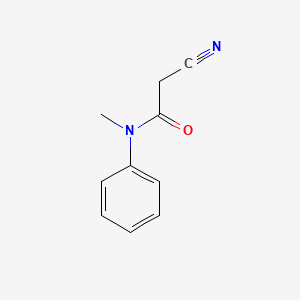
![N-([2,3'-bipyridin]-5-ylmethyl)butyramide](/img/structure/B2954355.png)
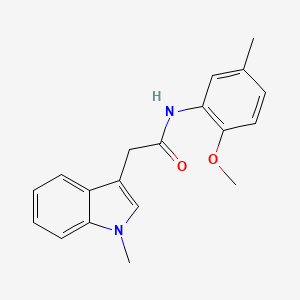
![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2954359.png)
![2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B2954361.png)
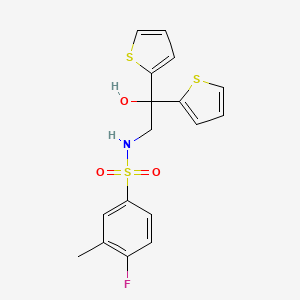
![4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2954364.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2954365.png)
